3-(4-Methoxyphenoxy)-2,2,3,3-tetrafluoropropanoic acid
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Overview
Description
3-(4-Methoxyphenoxy)-2,2,3,3-tetrafluoropropanoic acid, also known as MPPF, is a chemical compound that is widely used in scientific research. MPPF is a potent antagonist of the serotonin 5-HT1A receptor and is used to investigate the role of this receptor in various physiological and pathological processes.
Scientific Research Applications
Thermochemical and Calorimetric Studies
Methoxyphenols, structural fragments of various biologically active molecules, demonstrate the ability to form strong intermolecular and intramolecular hydrogen bonds in condensed matter. Comprehensive studies involving thermochemical, Fourier transform infrared (FTIR)-spectroscopic, and quantum-chemical analyses have been conducted on methoxyphenols and their H-bonded complexes in both solution and gas phase. These studies encompass the thermodynamic properties of methoxyphenols, revealing insights into pairwise substitution effects, solution enthalpies, and the strength of intermolecular hydrogen bonds in complexes of methoxyphenols with organic bases. Experimental approaches to determine the enthalpy of intramolecular hydrogen bonds in ortho-methoxyphenols have also been proposed, contributing to a deeper understanding of the thermochemical behavior of these compounds (Varfolomeev et al., 2010).
Synthesis and Chemical Reactions
The synthesis and chemical reactions of derivatives of 3-(4-methoxyphenoxy)-2,2,3,3-tetrafluoropropanoic acid have been explored, leading to the production of compounds with complex structures. For instance, synthesis involving reactions with aniline, o-phenylenediamine, and o-aminophenol has been investigated. The thermal cyclization of certain esters derived from this acid has been studied, demonstrating the formation of compounds with intriguing chemical structures due to nucleophilic substitution reactions and other chemical transformations. These studies not only shed light on the synthetic pathways of these compounds but also highlight their potential applications in various scientific fields (Pimenova et al., 2003).
Magnetic Properties and Cluster Synthesis
Research into the magnetic properties of compounds related to this compound has revealed fascinating insights. Planar tetranuclear dysprosium(III) complexes exhibiting anion-dependent magnetic slow relaxation behavior have been synthesized. These complexes are derived from the in situ condensation of components including methoxyphenol derivatives. The observed magnetic properties are attributed to factors such as favorable crystal fields and orientations of single-ion easy axes of magnetization, making these complexes subjects of interest in the study of magnetic materials (Zheng et al., 2008).
Environmental and Catalytic Applications
Methoxyphenols, including derivatives of this compound, play significant roles in environmental chemistry. They are considered potential tracers for wood smoke emissions and have been the subject of studies focusing on their heterogeneous reactions with radicals such as NO3. These studies provide valuable information on the chemical behavior and environmental fate of methoxyphenols, including the identification of reaction products and mechanisms, and contribute to our understanding of atmospheric chemistry (Liu et al., 2017). Additionally, the catalytic potential of methoxyphenols has been investigated, with studies examining processes like enzymatic degradation of environmentally persistent compounds. These studies demonstrate the potential of methoxyphenols in the development of environmentally friendly catalytic processes and treatment methods (Colosi et al., 2009).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Similar compounds have been implicated in various biochemical pathways, including the metabolism of polyphenols .
Pharmacokinetics
A related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, has been shown to be rapidly absorbed and metabolized in rats, with wide tissue distribution .
Result of Action
Similar compounds have been known to exert various biological effects, including antioxidant, anti-inflammatory, and antimicrobial activities .
properties
IUPAC Name |
2,2,3,3-tetrafluoro-3-(4-methoxyphenoxy)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O4/c1-17-6-2-4-7(5-3-6)18-10(13,14)9(11,12)8(15)16/h2-5H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPABWBSHNMQKKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(C(C(=O)O)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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